5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-
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Overview
Description
3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This method is known for its efficiency and extensibility, making it a popular choice for constructing this heterocyclic system . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using halogenating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It serves as a scaffold for developing new drugs targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be compared with other similar compounds such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-b]pyridine derivatives: These compounds also have a pyridine ring fused to a pyrrole ring but differ in the position of the fusion, leading to different properties and activities.
The uniqueness of 3-methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
102267-93-6 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-methyl-6-phenylpyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-7-11-12(15-8-9)14(18)16(13(11)17)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
UCBGHWLLJQLVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)N=C1 |
Origin of Product |
United States |
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